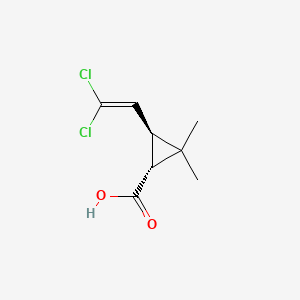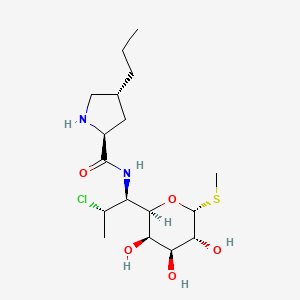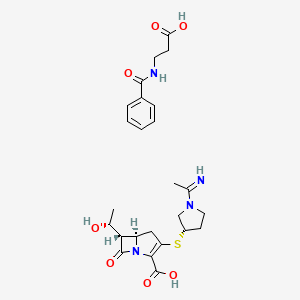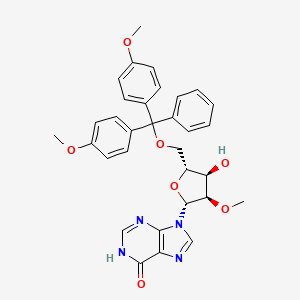
Tributyltin-ADAM
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tributyltin-ADAM is an organotin compound that belongs to the class of trialkyltins. Organotin compounds are characterized by the presence of covalent bonds between tin and carbon atoms. This compound has been widely studied due to its applications in various fields, including chemistry, biology, and industry. It is known for its potent biological activity and has been used in antifouling paints, biocides, and as a catalyst in organic synthesis.
Wissenschaftliche Forschungsanwendungen
Tributyltin-ADAM has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in radical reactions and polymerization processes.
Biology: Studied for its endocrine-disrupting properties and its effects on various biological systems.
Medicine: Investigated for its potential use in anticancer therapies due to its ability to induce apoptosis in cancer cells.
Industry: Used in antifouling paints to prevent the growth of marine organisms on ships and underwater structures.
Wirkmechanismus
TBT’s primary endocrine mechanism of action (MeOA) involves interactions with the nuclear retinoid-X receptor (RXR), peroxisome proliferator-activated receptor γ (PPARγ), and their heterodimers . This molecular initiating event (MIE) alters a range of reproductive, developmental, and metabolic pathways at the organism level .
Safety and Hazards
Zukünftige Richtungen
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tributyltin-ADAM can be synthesized through several methods. One common method involves the reaction of tributyltin chloride with an appropriate ligand under controlled conditions. The reaction typically requires a solvent such as toluene or dichloromethane and is carried out under an inert atmosphere to prevent oxidation. The reaction mixture is then heated to reflux, and the product is purified by distillation or recrystallization.
Industrial Production Methods
In industrial settings, this compound is produced on a larger scale using similar synthetic routes. The process involves the use of high-purity starting materials and advanced purification techniques to ensure the final product meets the required specifications. Industrial production also involves stringent safety measures to handle the toxic nature of organotin compounds.
Analyse Chemischer Reaktionen
Types of Reactions
Tributyltin-ADAM undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tributyltin oxide.
Reduction: It can be reduced to form tributyltin hydride.
Substitution: It can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reactions are typically carried out in polar solvents like ethanol or acetone, with the presence of a base to facilitate the reaction.
Major Products Formed
Oxidation: Tributyltin oxide.
Reduction: Tributyltin hydride.
Substitution: Various substituted tributyltin derivatives depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tributyltin chloride
- Tributyltin oxide
- Tributyltin hydride
Uniqueness
Tributyltin-ADAM is unique due to its specific ligand structure, which imparts distinct chemical and biological properties. Compared to other tributyltin compounds, it has a higher affinity for certain molecular targets and exhibits stronger biological activity, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
305352-07-2 |
|---|---|
Molekularformel |
C27H44N2SSn |
Molekulargewicht |
547.42 |
Reinheit |
> 98% |
Synonyme |
2-((2-((Dimethylamino)methyl)phenyl)tio)-5(tri-n-butyltin)phenylamine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(2S,3S,4S,5R,6R)-6-[2-[3-[(2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-4-(trideuteriomethoxy)phenyl]-5-hydroxy-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1147621.png)

![Carbonyl dichloride;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B1147626.png)
